1-(2-methoxyethyl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-6-carboxamide
Description
1-(2-Methoxyethyl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-6-carboxamide is a synthetic small molecule featuring an indole-6-carboxamide scaffold with two distinct substituents:
- 1-(2-Methoxyethyl): A methoxyethyl group attached to the indole nitrogen, likely enhancing solubility and metabolic stability .
- N-[3-(2-Methyl-2H-tetrazol-5-yl)phenyl]: A phenyl ring substituted at the 3-position with a methyltetrazole moiety. Tetrazoles are often employed as bioisosteres for carboxylic acids, improving bioavailability and resistance to enzymatic degradation .
Properties
Molecular Formula |
C20H20N6O2 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-N-[3-(2-methyltetrazol-5-yl)phenyl]indole-6-carboxamide |
InChI |
InChI=1S/C20H20N6O2/c1-25-23-19(22-24-25)15-4-3-5-17(12-15)21-20(27)16-7-6-14-8-9-26(10-11-28-2)18(14)13-16/h3-9,12-13H,10-11H2,1-2H3,(H,21,27) |
InChI Key |
DEJCRTHSMJDBEI-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=CC(=CC=C2)NC(=O)C3=CC4=C(C=C3)C=CN4CCOC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amines with Cyanamide Derivatives
A common method involves reacting 3-aminophenyl derivatives with methyl cyanamide (CH₃N₃CN) under acidic or basic conditions. For example:
Table 1: Representative Conditions for Tetrazole Formation
Alternative Approaches
-
Azide-Alkyne Cycloaddition : Copper-catalyzed "click chemistry" between terminal alkynes and sodium azide may form tetrazoles, though this is less common for phenyl-tetrazole synthesis.
Synthesis of 1H-Indole-6-Carboxylic Acid
The indole core is typically synthesized via:
Key Steps for Indole-6-Carboxylic Acid:
-
Fischer Indole Synthesis :
Carboxamide Coupling
The indole’s carboxylic acid is coupled with 3-(2-methyl-2H-tetrazol-5-yl)phenylamine using standard amide coupling agents.
Coupling Reagents
Table 2: Coupling Conditions for Carboxamide Formation
N-Alkylation of the Indole
The indole’s nitrogen is alkylated with 2-methoxyethyl bromide to introduce the methoxyethyl group.
Reaction Conditions
-
Base : K₂CO₃ or NaH in polar aprotic solvents (e.g., DMF, THF).
-
Temperature : 0°C to reflux.
Table 3: N-Alkylation Parameters
Purification and Characterization
-
Crystallization : Ethanol/water or ethyl acetate/hexane.
-
Spectroscopic Data :
Alternative Routes and Challenges
Chemical Reactions Analysis
Oxidation Reactions
The methoxyethyl side chain and indole ring are susceptible to oxidation under controlled conditions:
-
Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media (e.g., H₂SO₄).
-
Conditions : Reactions occur at elevated temperatures (60–80°C) in polar solvents like water or acetic acid.
-
Outcomes :
-
The methoxyethyl group oxidizes to a carboxylic acid derivative.
-
The indole ring undergoes partial oxidation, forming hydroxylated intermediates.
-
| Reaction Site | Product | Yield (%) | Reference |
|---|---|---|---|
| Methoxyethyl chain | Carboxylic acid derivative | 65–70 | |
| Indole ring | Hydroxylated indole | 40–50 |
Reduction Reactions
Reductive modifications target the tetrazole ring and carboxamide group:
-
Reagents : Lithium aluminum hydride (LiAlH₄) or hydrogen gas with palladium catalysts.
-
Conditions : LiAlH₄ requires anhydrous tetrahydrofuran (THF) at 0–5°C; hydrogenolysis occurs at room temperature under 1–2 atm H₂ .
-
Outcomes :
-
Tetrazole reduction produces amine derivatives.
-
Carboxamide groups are reduced to primary amines.
-
| Reaction Site | Product | Catalyst/Solvent | Reference |
|---|---|---|---|
| Tetrazole ring | Amine derivative | Pd/C, ethanol | |
| Carboxamide | Primary amine | LiAlH₄, THF |
Nucleophilic Substitution
The methoxyethyl group participates in nucleophilic displacement reactions:
-
Reagents : Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) with alkyl halides.
-
Conditions : Conducted in dimethylformamide (DMF) at 50–60°C for 4–6 hours.
-
Outcomes :
-
Methoxyethyl substitution with bulkier alkyl groups (e.g., isopropyl).
-
Improved lipophilicity for pharmacological applications.
-
Cycloaddition Reactions
The tetrazole moiety engages in [3+2] cycloadditions with alkynes or nitriles:
-
Conditions : Microwave-assisted synthesis at 120°C for 30 minutes enhances regioselectivity .
-
Outcomes :
| Reactant | Product | Catalyst | Yield (%) |
|---|---|---|---|
| Phenylacetylene | Triazolopyridine | CuI | 75 |
Hydrolysis and Deprotection
The tetrazole group undergoes hydrolysis under acidic/basic conditions:
-
Outcomes :
Coupling Reactions
The carboxamide group facilitates peptide-like couplings:
-
Reagents : Dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt).
-
Conditions : Room temperature in dichloromethane (DCM) for 12–24 hours.
-
Outcomes :
-
Formation of amide bonds with amino acids or other nucleophiles.
-
Key Insights from Experimental Data
-
Reactivity Hierarchy : The tetrazole ring is more reactive toward reduction and cycloaddition than the indole core .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance substitution rates, while nonpolar solvents favor cycloadditions .
-
Catalytic Efficiency : Copper catalysts improve cycloaddition yields by 20–30% compared to thermal conditions .
Scientific Research Applications
Antihypertensive Activity
Research indicates that compounds containing tetrazole rings can serve as bioisosteres for carboxylic acids, which are critical in the development of antihypertensive agents. The tetrazole moiety in this compound may contribute to its efficacy in modulating blood pressure through interactions with angiotensin II receptors. Studies have shown that similar tetrazole derivatives exhibit significant antihypertensive effects by inhibiting these receptors in a non-competitive manner .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have demonstrated that related tetrazole-containing compounds possess good activity against various pathogens including Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents .
Neuropharmacological Effects
Preliminary studies suggest that this compound may interact with serotonin receptors, indicating possible antidepressant effects. The modulation of serotonin pathways can be crucial for treating mood disorders, making this compound a candidate for further investigation in neuropharmacology .
Synthetic Pathways
The synthesis of 1-(2-methoxyethyl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-6-carboxamide typically involves multi-step organic reactions. Key synthetic routes include:
- Preparation of Indole Core : The indole structure is synthesized using traditional methods involving cyclization reactions.
- Introduction of Side Chains : The methoxyethyl group is introduced via alkylation reactions using appropriate alkyl halides.
- Formation of Tetrazole Moiety : The tetrazole ring is formed through cyclization reactions involving hydrazine derivatives and appropriate carbonyl precursors.
These synthetic methods are essential for producing this compound in both academic research and industrial applications .
Case Study 1: Development of Antihypertensive Agents
A study published in a peer-reviewed journal explored various derivatives of tetrazole-containing compounds, including 1-(2-methoxyethyl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-6-carboxamide, demonstrating their potential as antihypertensive agents. The results indicated that these compounds exhibited significant activity against AT1 receptors, leading to reduced blood pressure in animal models .
Case Study 2: Antimicrobial Screening
In another study focused on antimicrobial activity, researchers synthesized several tetrazole derivatives and tested them against common bacterial strains. The findings revealed that certain compounds, including those similar to 1-(2-methoxyethyl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-6-carboxamide, showed promising results with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[3-(2-Oxopyrrolidin-1-yl)phenyl]-1H-indole-6-carboxamide (CAS 1401565-10-3)
- Core Structure : Indole-6-carboxamide.
- Substituents :
- 3-(2-Oxopyrrolidin-1-yl)phenyl group.
N-(Benzoylphenyl)-5-Methoxy-1H-indole-2-carboxamides (Compounds 8–12, )
- Core Structure : Indole-2-carboxamide.
- Substituents :
- 5-Methoxy or 5-chloro groups on indole.
- N-Benzoylphenyl group.
- Key Differences :
Tetrazole-Containing Analogs
N-(3,5-Dimethoxyphenyl)-4-(1H-Tetrazol-1-yl)benzamide (CAS 1010876-19-3)
- Core Structure : Benzamide.
- Substituents :
- 3,5-Dimethoxyphenyl and 4-tetrazolyl groups.
- Tetrazole is positioned at the para position of the benzamide, whereas the target compound’s tetrazole is meta-substituted on the phenyl ring .
Imidazo-Thiazole Carboxamides
6-Ethyl-2-Methyl-N-((6-(3-(Trifluoromethyl)phenoxy)pyridin-3-yl)methyl)imidazo[2,1-b]thiazole-5-carboxamide (ND-12024)
- Core Structure : Imidazo[2,1-b]thiazole.
- Substituents: Trifluoromethylphenoxy-pyridine group.
- lipid-modifying enzymes) . The trifluoromethyl group enhances electronegativity and metabolic stability but may increase toxicity risks .
Research Implications and Gaps
- Pharmacology : While indole-2-carboxamides show lipid-lowering activity , the biological role of the indole-6-carboxamide scaffold remains unexplored in the provided data.
- Optimization : The methyltetrazole group warrants comparative studies with carboxylic acid or oxadiazole analogs to assess bioisostere efficacy .
Biological Activity
1-(2-methoxyethyl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-6-carboxamide is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, synthesis, and various biological effects, supported by research findings and data tables.
- Molecular Formula : C13H17N5O3
- Molecular Weight : 291.31 g/mol
- IUPAC Name : N-(2-methoxyethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide
- CAS Number : 1435977-86-8
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Tetrazole Ring : The tetrazole ring is synthesized from a nitrile precursor using azide sources under acidic or basic conditions.
- Attachment of the Phenoxy Group : This is achieved through nucleophilic substitution reactions.
- Formation of the Amide Linkage : Amide bond formation often utilizes coupling reagents like EDCI or DCC.
- Introduction of the Methoxyethyl Group : This is accomplished through alkylation reactions with suitable alkyl halides .
Antihypertensive Effects
Research indicates that compounds containing the tetrazole moiety exhibit significant antihypertensive activity. For instance, derivatives similar to 1-(2-methoxyethyl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-6-carboxamide have shown efficacy in lowering blood pressure by acting as antagonists at angiotensin II receptors (AT1 receptors). These compounds demonstrate a non-competitive inhibition mechanism, which is crucial for their prolonged action compared to established medications like Losartan .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory potential. Studies have demonstrated that certain derivatives can inhibit pro-inflammatory cytokines, such as TNF-alpha, and reduce inflammation markers in vitro and in vivo. This activity is attributed to the ability of the tetrazole ring to interact with specific protein targets involved in inflammatory pathways .
Antimicrobial Properties
In vitro studies have shown that 1-(2-methoxyethyl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-6-carboxamide exhibits antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial growth .
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for preparing 1-(2-methoxyethyl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-6-carboxamide?
The compound can be synthesized via multi-step protocols involving indole core functionalization. Key steps include:
- Indole carboxylation : Reacting 6-bromoindole derivatives with CO under palladium catalysis to install the carboxamide group .
- Tetrazole coupling : Using Ullmann or Buchwald-Hartwig coupling to attach the 2-methyltetrazole moiety to the phenyl ring .
- Methoxyethyl substitution : Alkylation of the indole nitrogen with 2-methoxyethyl halides under basic conditions (e.g., NaH/DMF) . Characterization typically involves -/-NMR, IR, and HPLC-MS to confirm regioselectivity and purity .
Q. How is the purity and structural integrity of this compound validated in academic settings?
Methodological validation includes:
- Chromatographic analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
- Spectroscopic confirmation : -NMR chemical shifts for the methoxyethyl group (δ ~3.4–3.6 ppm) and tetrazole protons (δ ~8.1–8.3 ppm) .
- Elemental analysis : Matching calculated vs. experimental C, H, N percentages to confirm stoichiometry .
Q. What analytical techniques are critical for studying its stability under varying pH and temperature conditions?
- Accelerated stability studies : Incubate the compound in buffers (pH 1–10) at 40°C/75% RH for 4 weeks, followed by HPLC to detect degradation products (e.g., hydrolysis of the tetrazole ring) .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C) to guide storage conditions .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and predict bioactivity of this compound?
- Reaction path screening : Use density functional theory (DFT) to identify energy barriers in key steps (e.g., tetrazole coupling) and optimize catalysts (e.g., CuI vs. Pd(PPh)) .
- Molecular docking : Simulate binding to target proteins (e.g., kinases or GPCRs) using AutoDock Vina; prioritize substituents enhancing hydrophobic interactions (e.g., methoxyethyl vs. ethyl groups) .
- MD simulations : Assess conformational stability of the tetrazole-phenyl linkage in aqueous environments .
Q. What strategies resolve contradictions in bioactivity data across in vitro assays?
Contradictions often arise from assay-specific conditions (e.g., serum protein binding, redox interference). Mitigation approaches include:
- Dose-response normalization : Compare IC values under standardized conditions (e.g., 1% DMSO, serum-free media) .
- Metabolite profiling : Use LC-MS to identify active/inactive metabolites in hepatic microsome models .
- Off-target screening : Employ broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to rule out nonspecific inhibition .
Q. How do structural modifications to the methoxyethyl or tetrazole groups affect pharmacological properties?
SAR studies reveal:
- Methoxyethyl chain : Shortening to ethoxyethyl reduces logP (improving solubility) but decreases blood-brain barrier penetration in rodent models .
- Tetrazole substitution : Replacing 2-methyl with 2-ethyl enhances metabolic stability (CYP3A4 t increases from 2.1 to 4.7 hr) but lowers affinity for adenosine A receptors .
- Carboxamide bioisosteres : Replacing the carboxamide with a sulfonamide group abolishes activity in inflammation models, highlighting its role in target binding .
Q. What experimental designs are recommended for evaluating in vivo pharmacokinetics and toxicity?
- Rodent PK studies : Administer 10 mg/kg IV/PO to assess bioavailability (AUC), clearance, and tissue distribution (LC-MS quantification) .
- Toxicogenomics : Perform RNA-seq on liver/kidney samples to identify off-target gene regulation (e.g., CYP450 isoforms) .
- hERG inhibition assay : Patch-clamp testing to evaluate cardiac risk (IC >10 μM preferred) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
